8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a benzylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Introduction of the Benzylpiperazine Moiety: This step involves the alkylation of the purine core with a benzylpiperazine derivative under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-[(4-Benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one: Known for its contractile activity on intestinal smooth muscles.
®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: A dipeptidyl peptidase 4 inhibitor.
Uniqueness
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione stands out due to its unique combination of a purine core with a benzylpiperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H32N6O2 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C27H32N6O2/c1-20-8-7-11-22(16-20)18-33-23(28-25-24(33)26(34)30(3)27(35)29(25)2)19-32-14-12-31(13-15-32)17-21-9-5-4-6-10-21/h4-11,16H,12-15,17-19H2,1-3H3 |
InChI Key |
XQDLXICTKUFXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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